



YLF-466D as a tool for studying neurodegenerative disorders

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Compound of Interest				
Compound Name:	YLF-466D			
Cat. No.:	B560083	Get Quote		

Application Notes and Protocols: YLF-466D

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following information is based on currently available scientific literature. The application of **YLF-466D** as a tool for studying neurodegenerative disorders is a novel research area and is not supported by the existing body of published evidence. The data and protocols provided herein are based on the compound's characterized activity in other biological systems.

Introduction

YLF-466D, with the chemical name 3-[[(3E)-3-[(4-chlorophenyl)phenylmethylene]-2,3-dihydro-2-oxo-1H-indol-1-yl]methyl]-benzoic acid, has been identified as a novel activator of AMP-activated protein kinase (AMPK).[1] AMPK is a crucial cellular energy sensor that plays a significant role in maintaining energy homeostasis. Its activation has been implicated in a variety of physiological processes. To date, the primary characterized activity of **YLF-466D** is its antiplatelet effect, mediated through the activation of the AMPK signaling cascade.[1]

While the role of AMPK in neurodegenerative disorders is an active area of research, there is currently no direct scientific literature describing the use or effects of **YLF-466D** in this context. The information presented here is intended to provide a summary of the known bioactivity of **YLF-466D** and to offer a foundational understanding of its mechanism of action, which may inform potential future investigations into its neurological effects.



Mechanism of Action

YLF-466D functions as an activator of AMP-activated protein kinase (AMPK). In studies on isolated human platelets, **YLF-466D** was shown to induce AMPK activation in a concentration-dependent manner.[1] The activation of AMPK by **YLF-466D** initiates a downstream signaling cascade that involves the phosphorylation of endothelial nitric oxide synthase (eNOS), leading to the production of cyclic guanosine monophosphate (cGMP) and cyclic adenosine monophosphate (cAMP).[1] This cascade culminates in the phosphorylation of vasodilator-stimulated phosphoprotein (VASP), a key regulator of platelet aggregation.[1]

Quantitative Data

The following table summarizes the quantitative data available for the antiplatelet activity of **YLF-466D**.

Parameter	Agonist	Concentration of YLF-466D	Observed Effect	Reference
AMPK Activation	-	50-150 μΜ	Concentration- dependent activation in isolated platelets	
Platelet Aggregation	Thrombin	50-150 μΜ	Effective inhibition	
Platelet Aggregation	ADP	50-150 μΜ	Effective inhibition	
Platelet Aggregation	Collagen	50-150 μΜ	Effective inhibition	_
Whole Blood Aggregation	Collagen	Not specified	Attenuation of aggregation	

Experimental Protocols

The following are generalized protocols based on the methodologies described in the study of **YLF-466D**'s antiplatelet activity. These protocols can be adapted for preliminary investigations



into the effects of YLF-466D in neuronal cell models.

- 1. Cell Culture and Treatment:
- Cell Lines: Human neuroblastoma cell lines (e.g., SH-SY5Y) or primary neuronal cultures can be used.
- Culture Conditions: Maintain cells in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
- YLF-466D Preparation: Dissolve YLF-466D in a suitable solvent, such as DMSO, to prepare
 a stock solution. Further dilute the stock solution in culture medium to achieve the desired
 final concentrations (e.g., 10-150 μM).
- Treatment: Treat cells with varying concentrations of YLF-466D for desired time points (e.g., 1-24 hours). Include a vehicle control (DMSO) in all experiments.
- 2. Western Blot Analysis for AMPK Activation:
- Objective: To determine if **YLF-466D** activates AMPK in neuronal cells.
- Procedure:
 - After treatment with YLF-466D, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
 - Determine the protein concentration of the lysates using a BCA assay.
 - Separate equal amounts of protein (e.g., 20-30 μg) by SDS-PAGE and transfer to a PVDF membrane.
 - Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
 - Incubate the membrane with primary antibodies against phosphorylated AMPK (p-AMPK)
 and total AMPK overnight at 4°C.



- Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- o Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
- Quantify band intensities and normalize p-AMPK levels to total AMPK.
- 3. Assessment of Neuroprotection (Example: Oxidative Stress Model):
- Objective: To evaluate the potential protective effects of YLF-466D against a neurotoxic insult.
- Procedure:
 - Pre-treat neuronal cells with YLF-466D for a specified duration (e.g., 2 hours).
 - Induce cellular stress by adding a neurotoxic agent (e.g., hydrogen peroxide for oxidative stress, or amyloid-beta peptides for Alzheimer's disease models).
 - After the incubation period with the neurotoxin, assess cell viability using an MTT or LDH assay.
 - Compare the viability of cells treated with YLF-466D and the neurotoxin to cells treated with the neurotoxin alone.

Visualizations

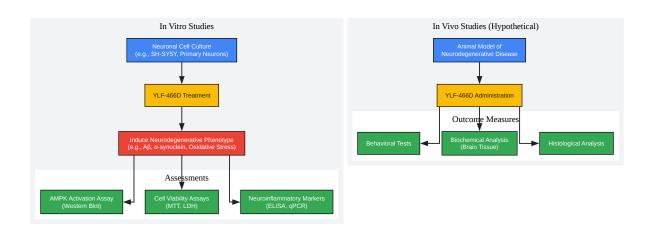
The following diagrams illustrate the known signaling pathway of **YLF-466D** and a conceptual workflow for its investigation in a neurodegenerative disease context.



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Caption: Known signaling pathway of **YLF-466D** in platelets.





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Caption: Conceptual workflow for investigating YLF-466D.

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References

- 1. Neurochemical effects of 3-[1-(phenylmethyl)-4-piperidinyl]-1-(2,3,4,5-tetrahydro-1H-1-b enzazepin-8-yl)-1-propanone fumarate (TAK-147), a novel acetylcholinesterase inhibitor, in rats PubMed [pubmed.ncbi.nlm.nih.gov]
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